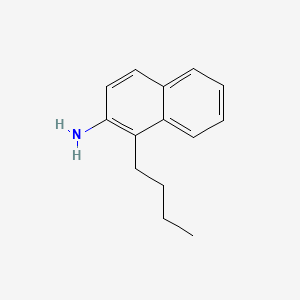

2-Amino-1-butylnaphthalene

Description

Structure

3D Structure

Properties

CAS No. |

67219-70-9 |

|---|---|

Molecular Formula |

C14H17N |

Molecular Weight |

199.29 g/mol |

IUPAC Name |

1-butylnaphthalen-2-amine |

InChI |

InChI=1S/C14H17N/c1-2-3-7-13-12-8-5-4-6-11(12)9-10-14(13)15/h4-6,8-10H,2-3,7,15H2,1H3 |

InChI Key |

VEGDLFGPVRVIBV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=C(C=CC2=CC=CC=C21)N |

Origin of Product |

United States |

Foundational & Exploratory

2-Amino-1-butylnaphthalene: An Undocumented Compound

A comprehensive search of scientific literature and chemical databases reveals a significant lack of available information on the chemical and biological properties of 2-Amino-1-butylnaphthalene. This compound does not appear to be a well-characterized substance, and as such, a detailed technical guide on its core properties, experimental protocols, and biological activities cannot be compiled at this time.

Despite extensive searches for the synthesis, reactivity, spectroscopic data, and biological functions of this compound, no specific experimental studies, quantitative data, or established protocols were found. The scientific record predominantly contains information on related but structurally distinct naphthalene derivatives. These include compounds such as 2-aminonaphthalene, which has a primary amine group directly attached to the naphthalene ring, and other derivatives with different substituents or saturation levels of the naphthalene core.

While the general chemical principles of naphthalene chemistry could allow for theoretical postulations about the properties of this compound, any such discussion would be purely speculative and would not meet the requirements of a technical guide for researchers, which must be based on verified experimental data.

For professionals in drug development and scientific research, it is crucial to rely on validated and published data. The absence of such data for this compound indicates that it is likely a novel or uninvestigated chemical entity. Any research or application involving this compound would necessitate a foundational study to first synthesize and characterize it, followed by a thorough investigation of its chemical and biological properties.

Due to the lack of available data, it is not possible to provide the requested tables of quantitative data, detailed experimental protocols, or diagrams of signaling pathways. The creation of such materials would require non-existent experimental results.

It is recommended that any interest in this compound be directed towards initial chemical synthesis and characterization as a first step. Subsequent research could then explore its potential biological activities and mechanisms of action. Until such fundamental research is conducted and published, a comprehensive technical guide on this specific compound remains unfeasible.

The Enigmatic Mechanism of 2-Aminotetralin Derivatives: A Technical Guide

An In-depth Examination of the Pharmacological Actions of 2-Aminotetralin and its Analogs for Researchers, Scientists, and Drug Development Professionals.

In the landscape of neuropharmacology, the 2-aminotetralin (2-AT) scaffold has emerged as a privileged structure, giving rise to a multitude of derivatives with significant therapeutic potential. While the initially specified "2-Amino-1-butylnaphthalene" is not a recognized compound in scientific literature, it is highly probable that the intended subject of interest is the well-researched class of 2-aminotetralins. This guide provides a comprehensive overview of the mechanism of action of 2-AT and its prominent analogs, with a particular focus on the extensively studied 5-substituted-2-aminotetralins (5-SATs).

Core Mechanism of Action: A Multi-Targeted Approach

2-Aminotetralin and its derivatives are neuromodulatory agents that primarily exert their effects through interactions with monoamine neurotransmitter systems. Their mechanism of action is multifaceted, involving the inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake, and in some cases, inducing their release. Furthermore, many of these compounds exhibit significant affinity for various serotonin and adrenergic receptor subtypes, acting as agonists, partial agonists, or even inverse agonists, leading to a complex pharmacological profile.

The primary molecular targets for many 2-aminotetralin derivatives are G protein-coupled receptors (GPCRs), particularly subtypes of the serotonin and adrenergic receptor families. Binding to these receptors initiates a cascade of intracellular signaling events, most notably the modulation of cyclic adenosine monophosphate (cAMP) levels through the activation or inhibition of adenylyl cyclase by Gs and Gi/o proteins, respectively.

Quantitative Pharmacological Data

The binding affinities and functional potencies of various 2-aminotetralin derivatives have been extensively characterized. The following tables summarize key quantitative data for a selection of 5-substituted-2-aminotetralin (5-SAT) analogs, highlighting their interactions with serotonin and adrenergic receptors.

| Compound | Receptor | Binding Affinity (Ki, nM) | Reference |

| (2S)-5-PAT | 5-HT1A | 15.0 | [1][2] |

| 5-HT1B | 12.0 | [1][2] | |

| 5-HT1D | 1.1 | [1][2] | |

| (2S)-FPT | 5-HT1A | 25.0 | [1][2] |

| 5-HT1B | 7.0 | [1][2] | |

| 5-HT1D | 1.0 | [1][2] | |

| (2S)-CPT | 5-HT1A | 20.0 | [1][2] |

| 5-HT1B | 4.0 | [1][2] | |

| 5-HT1D | 0.8 | [1][2] | |

| (2S)-FPT | α2A-AR | 4.9 | [3] |

| α2C-AR | 16.0 | [3] | |

| (2S)-5-PAT | α2A-AR | 2.8 | [3] |

| α2C-AR | 14.0 | [3] |

Table 1: Binding Affinities of Selected 5-Substituted-2-Aminotetralin (5-SAT) Analogs at Serotonin (5-HT) and Alpha-Adrenergic (α2) Receptors. [1][2][3]

| Compound | Receptor | Functional Assay (EC50, nM) | Efficacy (Emax, %) | Reference |

| (2S)-5-PAT | 5-HT1A | 10.0 | 95 | [4] |

| 5-HT1B | 150 | 30 | [4] | |

| 5-HT1D | 8.0 | 90 | [4] | |

| (2S)-FPT | 5-HT1A | 18.0 | 98 | [4] |

| 5-HT1B | 15.0 | 85 | [4] | |

| 5-HT1D | 3.0 | 100 | [4] | |

| (2S)-CPT | 5-HT1A | 25.0 | 100 | [4] |

| 5-HT1B | 10.0 | 90 | [4] | |

| 5-HT1D | 2.0 | 100 | [4] | |

| (2S)-FPT | α2A-AR | 1.8 | 60 (Partial Agonist) | [3] |

| α2C-AR | 1.2 | -40 (Inverse Agonist) | [3] | |

| (2S)-5-PAT | α2A-AR | 1.5 | 55 (Partial Agonist) | [3] |

| α2C-AR | 1.0 | -35 (Inverse Agonist) | [3] |

Table 2: Functional Activity of Selected 5-Substituted-2-Aminotetralin (5-SAT) Analogs at Serotonin (5-HT) and Alpha-Adrenergic (α2) Receptors. [3][4]

Key Experimental Protocols

The characterization of 2-aminotetralin derivatives relies on a suite of in vitro and in vivo experimental techniques. Below are detailed methodologies for two pivotal assays.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a target receptor.

Materials:

-

Cell membranes expressing the receptor of interest.

-

Radioligand specific for the target receptor (e.g., [³H]5-CT for 5-HT1A, 5-HT1B, and 5-HT1D receptors).

-

Test compounds (5-SATs).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

-

The incubation is carried out at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.

-

The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.

-

The radioactivity trapped on the filters is quantified using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assays

cAMP functional assays are used to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a GPCR and to quantify its potency and efficacy.

Objective: To measure the effect of a test compound on adenylyl cyclase activity by quantifying changes in intracellular cAMP levels.

Materials:

-

Cells expressing the receptor of interest (e.g., HEK293 cells).

-

Test compounds (5-SATs).

-

Forskolin (an adenylyl cyclase activator, used for Gi-coupled receptors).

-

cAMP assay kit (e.g., HTRF-based kit).

-

Plate reader capable of detecting the assay signal.

Procedure:

-

Cells are plated in a multi-well plate and incubated.

-

The cells are then treated with varying concentrations of the test compound.

-

For Gi-coupled receptors, cells are co-stimulated with forskolin to induce cAMP production.

-

After a defined incubation period (e.g., 30 minutes), the cells are lysed to release intracellular cAMP.

-

The cAMP levels are quantified using a competitive immunoassay, often employing technologies like Homogeneous Time-Resolved Fluorescence (HTRF).

-

Dose-response curves are generated to determine the EC50 (potency) and Emax (efficacy) of the compound. For agonists, Emax represents the maximal stimulation of cAMP production (or inhibition for Gi-coupled receptors), while for antagonists, it reflects the inhibition of agonist-stimulated cAMP levels.

Signaling Pathways and Visualizations

The interaction of 2-aminotetralin derivatives with their target receptors triggers specific intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.

Figure 1: Signaling pathways for Gs and Gi/o-coupled receptors activated by 5-SAT agonists.

Figure 2: Experimental workflow for a cAMP functional assay.

Conclusion

The 2-aminotetralin scaffold represents a versatile platform for the development of novel therapeutics targeting monoaminergic systems. The mechanism of action of these compounds is complex, involving interactions with multiple receptors and transporters. A thorough understanding of their quantitative pharmacology and the downstream signaling pathways they modulate is crucial for the rational design of next-generation drugs with improved efficacy and selectivity. This guide provides a foundational understanding of these principles for researchers and drug development professionals working in this exciting area of medicinal chemistry and pharmacology.

References

- 1. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PMC [pmc.ncbi.nlm.nih.gov]

A Preliminary Technical Guide on 2-Amino-1-butylnaphthalene: A Hypothetical Exploration

Disclaimer: As of October 2025, a thorough review of scientific literature reveals no specific preliminary studies, synthesis, or biological data for the compound 2-Amino-1-butylnaphthalene . Therefore, this document serves as a hypothetical technical guide based on the known properties and experimental protocols of structurally related aminonaphthalene and aminoalkane derivatives. The information presented herein is predictive and intended to guide potential future research.

This guide outlines a plausible synthetic approach, predicted physicochemical properties, and potential biological activities for this compound, drawing parallels from existing research on similar molecular scaffolds.

Predicted Physicochemical Properties

The fundamental physicochemical properties of this compound can be predicted based on its chemical structure. These properties are crucial for understanding its potential absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Predicted Value |

| Molecular Formula | C₁₄H₁₇N |

| Molecular Weight | 199.29 g/mol |

| Appearance | Predicted to be a solid or oil at room temp. |

| Solubility | Likely soluble in organic solvents. |

| LogP (estimated) | ~3.5 - 4.5 |

Potential Synthetic Pathways

While no specific synthesis for this compound has been published, a plausible route could involve a multi-step process starting from 2-naphthol. The following workflow illustrates a hypothetical synthetic pathway.

Caption: Hypothetical two-step synthesis of this compound.

Potential Biological Activities and Signaling Pathways

Based on structurally similar compounds, this compound could exhibit a range of biological activities. For instance, compounds like 2-Amino-1,2-dihydronaphthalene are known to have stimulant effects, while other aminonaphthalene derivatives have been investigated for anticancer properties.

Hypothetical Signaling Pathway: Monoamine Reuptake Inhibition

Given the structural resemblance to some amphetamine analogues, this compound could potentially act as a monoamine reuptake inhibitor, leading to increased synaptic concentrations of neurotransmitters like dopamine, norepinephrine, and serotonin.

Caption: Hypothetical mechanism of action via monoamine transporter inhibition.

Proposed Experimental Protocols

To investigate the hypothetical biological activities of this compound, a series of in vitro and in vivo experiments would be necessary.

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of this compound to monoamine transporters (DAT, NET, SERT).

Methodology:

-

Cell Lines: Use cell lines stably expressing human dopamine, norepinephrine, and serotonin transporters.

-

Radioligand: Employ a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).

-

Procedure:

-

Incubate cell membranes with the radioligand and varying concentrations of this compound.

-

After incubation, separate bound and free radioligand by rapid filtration.

-

Measure the amount of bound radioactivity using liquid scintillation counting.

-

-

Data Analysis: Calculate the inhibition constant (Ki) from competition binding curves using non-linear regression analysis.

In Vitro Cytotoxicity Assay

Objective: To assess the potential anticancer activity of this compound against various cancer cell lines.

Methodology:

-

Cell Lines: A panel of human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) and a non-cancerous control cell line (e.g., HEK293).

-

Assay: Use a colorimetric assay such as the MTT or XTT assay to measure cell viability.

-

Procedure:

-

Seed cells in 96-well plates and allow them to attach overnight.

-

Treat cells with a range of concentrations of this compound for 48-72 hours.

-

Add the MTT or XTT reagent and incubate to allow for the formation of formazan.

-

Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.

-

-

Data Analysis: Determine the half-maximal inhibitory concentration (IC₅₀) by plotting cell viability against the logarithm of the compound concentration.

In Vivo Behavioral Assay (Rodent Model)

Objective: To evaluate the potential stimulant effects of this compound in a rodent model.

Methodology:

-

Animal Model: Male Swiss Webster mice or Sprague-Dawley rats.

-

Apparatus: Open-field activity chambers equipped with infrared beams to track locomotor activity.

-

Procedure:

-

Acclimate the animals to the testing room and apparatus.

-

Administer either vehicle or varying doses of this compound via intraperitoneal injection.

-

Immediately place the animals in the open-field chambers and record locomotor activity for a set duration (e.g., 60 minutes).

-

-

Data Analysis: Analyze parameters such as total distance traveled, horizontal activity, and vertical activity (rearing). Compare the activity of the treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA).

This hypothetical guide provides a foundational framework for the initial exploration of this compound. Any future research on this compound should begin with a confirmed synthesis and thorough characterization, followed by systematic in vitro and in vivo studies to elucidate its pharmacological and toxicological profiles.

Spectroscopic Characterization of 2-Amino-1-butylnaphthalene: A Technical Guide

Introduction

2-Amino-1-butylnaphthalene is a derivative of naphthalene, a polycyclic aromatic hydrocarbon. Its structure, featuring a primary amine and a butyl group attached to the naphthalene core, suggests potential applications in medicinal chemistry and materials science. A thorough spectroscopic characterization is paramount for confirming the chemical structure, assessing purity, and understanding the electronic properties of this compound. This technical guide outlines the standard spectroscopic techniques and expected data for the analysis of this compound, drawing upon established data for analogous compounds.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound based on the analysis of similar naphthalene derivatives.

Table 1: Expected ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 8.2 | m | 2H | Aromatic-H |

| ~7.2 - 7.5 | m | 4H | Aromatic-H |

| ~3.5 - 4.0 | br s | 2H | -NH₂ |

| ~2.8 - 3.0 | t | 2H | Ar-CH₂- |

| ~1.5 - 1.7 | m | 2H | -CH₂-CH₂- |

| ~1.3 - 1.5 | m | 2H | -CH₂-CH₃ |

| ~0.9 - 1.0 | t | 3H | -CH₃ |

Table 2: Expected ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~145 - 150 | C-NH₂ |

| ~130 - 135 | Quaternary Aromatic-C |

| ~120 - 130 | Aromatic-CH |

| ~110 - 120 | Aromatic-CH |

| ~30 - 35 | Ar-CH₂- |

| ~25 - 30 | -CH₂-CH₂- |

| ~20 - 25 | -CH₂-CH₃ |

| ~10 - 15 | -CH₃ |

Table 3: Expected Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium, Broad | N-H Stretch (asymmetric & symmetric) |

| 3000 - 3100 | Medium | Aromatic C-H Stretch |

| 2850 - 2960 | Medium | Aliphatic C-H Stretch |

| ~1600 | Strong | N-H Bend |

| 1450 - 1500 | Medium-Strong | Aromatic C=C Stretch |

| ~800 | Strong | Aromatic C-H Bend (out-of-plane) |

Table 4: Expected Mass Spectrometry (MS) Data

| m/z | Interpretation |

| [M]+ | Molecular Ion Peak |

| [M-15]+ | Loss of -CH₃ |

| [M-29]+ | Loss of -CH₂CH₃ |

| [M-43]+ | Loss of -CH₂CH₂CH₃ |

| [M-57]+ | Loss of -CH₂CH₂CH₂CH₃ |

Table 5: Expected UV-Visible (UV-Vis) Spectral Data

| λmax (nm) | Molar Absorptivity (ε) | Transition |

| ~230 | High | π → π |

| ~280 | Medium | π → π |

| ~340 | Low | n → π* |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of the sample.

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse program (e.g., zgpg30).

-

Spectral Width: 0 to 220 ppm.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Collect a background spectrum of the empty ATR crystal before running the sample.

Data Processing:

-

The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, typically coupled with a chromatographic system (e.g., GC-MS or LC-MS). Electrospray ionization (ESI) is a common technique for such compounds.[1][2]

Sample Preparation (for LC-MS):

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Filter the solution through a 0.22 µm syringe filter.

Acquisition (ESI-MS):

-

Ionization Mode: Positive ion mode is typically used for amines.

-

Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

Capillary Voltage: Typically 3-4 kV.

-

Nebulizer Gas: Nitrogen.

Data Processing:

-

Identify the molecular ion peak ([M]+ or [M+H]+).

-

Analyze the fragmentation pattern to identify characteristic losses of functional groups.

UV-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the molecule.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

-

Prepare a stock solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane).

-

Prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0.

-

Use the same solvent as a reference in the reference cuvette.

Acquisition:

-

Wavelength Range: 200 - 800 nm.

-

Scan Speed: Medium.

-

Baseline Correction: Perform a baseline correction with the cuvettes filled with the solvent.

Data Processing:

-

Identify the wavelength of maximum absorbance (λmax) for each electronic transition.

-

If the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a novel compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

The diagram below illustrates the relationship between the different spectroscopic techniques and the information they provide for structural elucidation.

Caption: Information from Spectroscopic Techniques.

References

Navigating the Physicochemical Landscape of 2-Amino-1-butylnaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-1-butylnaphthalene is a substituted naphthalene derivative with potential applications in medicinal chemistry and materials science. Understanding its solubility and stability is paramount for its effective use in research and development, particularly in areas such as drug formulation and synthesis. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, with a focus on its solubility and stability characteristics. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from the closely related compound, 2-aminonaphthalene, to infer its properties. Furthermore, standardized experimental protocols for determining these characteristics are detailed to aid researchers in their laboratory work.

Predicted Physicochemical Properties

The introduction of a butyl group at the 1-position of 2-aminonaphthalene is expected to influence its physicochemical properties. The following table summarizes the predicted properties of this compound based on the known characteristics of 2-aminonaphthalene.

| Property | Predicted Characteristic for this compound | Rationale |

| Physical State | Solid at room temperature. | 2-aminonaphthalene is a solid at room temperature. The addition of a butyl group is unlikely to change the state to liquid. |

| Water Solubility | Low | The naphthalene core is hydrophobic. The butyl group will further increase lipophilicity, likely decreasing aqueous solubility compared to 2-aminonaphthalene. |

| Organic Solvent Solubility | High in non-polar and some polar organic solvents. | Aromatic amines like 2-aminonaphthalene are soluble in solvents like ethanol, ether, and dichloromethane. Increased lipophilicity should enhance solubility in non-polar solvents. |

| pH-Dependent Solubility | Increased solubility in acidic aqueous solutions. | The amino group can be protonated in acidic conditions, forming a more soluble salt. |

| Chemical Stability | Stable under standard conditions; sensitive to strong oxidizing agents. | Aromatic amines are generally stable but can be oxidized. |

| Physical Stability | May change color upon exposure to air and light. | 2-aminonaphthalene exhibits this property due to oxidation. |

| Basicity | Weakly basic. | The amino group imparts basic properties. |

Solubility Profile

The solubility of this compound is a critical parameter for its handling, formulation, and biological assessment. Based on the behavior of analogous aromatic amines, a qualitative solubility profile can be predicted.

| Solvent | Predicted Solubility | General Principle |

| Water | Very Low | The non-polar naphthalene ring and the butyl group limit interaction with polar water molecules. |

| Ethanol | Soluble | The hydroxyl group of ethanol can interact with the amino group, and the ethyl chain can solvate the non-polar parts of the molecule. |

| Dichloromethane | Soluble | A non-polar aprotic solvent that can effectively solvate the aromatic and alkyl portions of the molecule. |

| Diethyl Ether | Soluble | A non-polar aprotic solvent suitable for dissolving lipophilic compounds. |

| Acidic Aqueous Buffers (e.g., pH < 4) | Moderately Soluble | Protonation of the amino group to form a more polar ammonium salt increases aqueous solubility. |

| Basic Aqueous Buffers (e.g., pH > 10) | Very Low | The amino group remains in its less polar, free base form. |

Stability Considerations

The stability of this compound is crucial for its storage, handling, and application. Key factors influencing its stability include pH, exposure to light, and the presence of oxidizing agents.

| Stability Factor | Predicted Impact on this compound | Rationale and Mitigation |

| pH | Potential for hydrolysis under strongly acidic conditions. | While generally stable, prolonged exposure to strong acids may lead to degradation. It is advisable to store solutions at neutral or slightly basic pH. |

| Oxidation | Susceptible to oxidation, leading to coloration. | The amino group on the naphthalene ring can be oxidized, especially in the presence of air and light. Storage under an inert atmosphere (e.g., nitrogen or argon) and in amber-colored containers is recommended. |

| Thermal | Likely stable at ambient temperatures. | Aromatic amines are generally thermally stable for typical laboratory applications. However, high temperatures should be avoided to prevent decomposition. |

| Photostability | Potential for degradation upon exposure to UV or visible light. | The aromatic system can absorb light, leading to photochemical reactions. Protection from light is crucial for maintaining purity. |

Experimental Protocols

The following are detailed methodologies for the experimental determination of the solubility and stability of this compound.

Protocol 1: Determination of Aqueous and Organic Solvent Solubility

This protocol describes the shake-flask method, a standard procedure for determining the solubility of a compound.

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, ethanol, dichloromethane).

-

Ensure that a solid excess of the compound is visible in each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker or a magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle.

-

Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant from each vial.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

-

Calculation:

-

Calculate the solubility in the original solvent by taking into account the dilution factor. Express the solubility in units such as mg/mL or mol/L.

-

Protocol 2: Assessment of pH-Dependent Aqueous Solubility

This protocol outlines the procedure to determine the solubility of this compound in aqueous solutions of different pH values.

Methodology:

-

Buffer Preparation:

-

Prepare a series of aqueous buffer solutions covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 9, and 12).

-

-

Solubility Determination:

-

Follow the shake-flask method as described in Protocol 1, using the prepared buffer solutions as the solvents.

-

-

Data Analysis:

-

Plot the measured solubility as a function of pH.

-

This plot will illustrate the relationship between pH and the aqueous solubility of the compound.

-

Protocol 3: Evaluation of Chemical Stability (Oxidative and pH)

This protocol describes a method to assess the stability of this compound under different chemical conditions.

Methodology:

-

Sample Preparation:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or ethanol).

-

Spike the stock solution into various stress condition media:

-

Acidic: 0.1 M HCl

-

Basic: 0.1 M NaOH

-

Oxidative: 3% H₂O₂

-

Control: The initial solvent used for the stock solution.

-

-

-

Incubation:

-

Incubate the samples at a controlled temperature (e.g., 40 °C) for a defined period (e.g., 24, 48, 72 hours).

-

-

Sample Analysis:

-

At each time point, withdraw an aliquot from each sample.

-

Neutralize the acidic and basic samples if necessary before analysis.

-

Analyze the samples by a stability-indicating HPLC method to quantify the remaining amount of this compound and to detect the formation of any degradation products.

-

-

Data Analysis:

-

Calculate the percentage of the compound remaining at each time point under each condition.

-

Identify and, if possible, characterize any major degradation products.

-

Protocol 4: Photostability Testing

This protocol is based on the ICH Q1B guideline for photostability testing of new drug substances.

Methodology:

-

Sample Preparation:

-

Place a sample of solid this compound in a chemically inert, transparent container.

-

Prepare a solution of the compound in a suitable solvent and place it in a chemically inert, transparent container.

-

Prepare control samples for both solid and solution, which should be wrapped in aluminum foil to protect them from light.

-

-

Light Exposure:

-

Expose the samples to a light source that provides both UV and visible light, as specified in ICH Q1B (e.g., a xenon lamp or a metal halide lamp).

-

The overall illumination should be not less than 1.2 million lux hours and the near UV energy not less than 200 watt hours/square meter.

-

-

Sample Analysis:

-

After the exposure period, analyze both the exposed and control samples.

-

For the solid sample, observe any changes in physical appearance (e.g., color).

-

For both solid and solution samples, use a stability-indicating HPLC method to determine the amount of degradation and the formation of any photoproducts.

-

-

Data Analysis:

-

Compare the results from the exposed samples with those from the control samples to assess the extent of photodegradation.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the solubility and stability of this compound.

Caption: Workflow for determining the solubility of a compound.

Caption: pH's effect on an aromatic amine's solubility.

Caption: Simplified pathway of oxidative degradation.

Conclusion

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of Novel Aminonaphthalene Derivatives

For Researchers, Scientists, and Drug Development Professionals

The naphthalene scaffold, a bicyclic aromatic hydrocarbon, has long been a cornerstone in medicinal chemistry, lending its rigid and lipophilic nature to a multitude of therapeutic agents. The introduction of an amino group to this core structure gives rise to aminonaphthalene derivatives, a class of compounds that has demonstrated a remarkable breadth of biological activities. This in-depth technical guide synthesizes recent findings on the anticancer, antimicrobial, and antioxidant properties of novel aminonaphthalene derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated molecular pathways and workflows to facilitate further research and development in this promising area.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Novel aminonaphthalene derivatives have emerged as a significant area of interest in oncology research, with numerous studies demonstrating their potent cytotoxic effects against various cancer cell lines. These compounds exert their anticancer activity through diverse mechanisms, including the induction of apoptosis and the inhibition of key cellular kinases.

A study on aminobenzylnaphthols derived from the Betti reaction revealed their cytotoxic properties against pancreatic (BxPC-3) and colorectal (HT-29) cancer cell lines.[1] In silico investigations suggested that the anticancer activity of these compounds may be attributed to the inhibition of ADORA1, CDK2, and TRIM24.[1] Another class of aminonaphthols incorporated with indole derivatives also exhibited notable anticancer activity. Specifically, compounds 4k and 4q from this series demonstrated 100% cell lysis against MDA-MB-231 human breast adenocarcinoma cells at a concentration of 10 µg/mL.[2]

Furthermore, a series of asymmetric naphthalene diimide derivatives were synthesized and evaluated for their anticancer properties. One compound, 3c , showed significant inhibitory effects on hepatoma cells (SMMC-7721 and HepG2) with IC50 values of 1.48 ± 0.43 µM and 1.70 ± 0.53 µM, respectively.[3] This compound was found to induce apoptosis and autophagy, and inhibit cell migration through the generation of reactive oxygen species (ROS).[3]

Quantitative Anticancer Activity Data

| Compound/Derivative | Cancer Cell Line | Activity Metric | Value | Reference |

| MMZ-45AA, MMZ-140C | Pancreatic (BxPC-3), Colorectal (HT-29) | IC50 | Not specified in abstract | [1] |

| Thiophene containing aminobenzylnaphthols (4d, 4i, 4j) | Lung (A549), Prostate (PC-3), Breast (MCF-7), Liver (HEPG2) | GI50 | 10 µg/mL | [1] |

| Aminonaphthols with Indole (4k, 4q) | Human Adenocarcinoma Mammary Gland (MDA-MB-231) | % Cell Lysis | 100% at 10 µg/mL | [2] |

| 2-(4-methylpiperidine-1-yl)-4-(naphthalene-2-yl) thiazole (5b) | Liver (Hep-G2), Lung (A549) | Anticancer Activity | Weak | [4] |

| Naphthalene-1,4-dione analogue (BH10) | Various cancer cells | Cytotoxicity | Potent | [5] |

| Imidazole derivative (44) | CALU-1 (lung), Mia-Pa-Ca-2 (pancreatic) | IC50 | 6.4 µM | [5] |

| Asymmetric naphthalene diimide (3c) | Hepatoma (SMMC-7721) | IC50 | 1.48 ± 0.43 µM | [3] |

| Asymmetric naphthalene diimide (3c) | Hepatoma (HepG2) | IC50 | 1.70 ± 0.53 µM | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The aminonaphthalene derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 2-4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals formed by viable cells.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

MTT Assay Experimental Workflow

Antimicrobial Activity: Combating Pathogenic Microorganisms

Aminonaphthalene derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi. Their mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.

A study on 4-naphthyl-2-aminothiazole derivatives identified compound 5b , 2-(4-methylpiperidine-1-yl)-4-(naphthalene-2-yl) thiazole, as having a notable minimum inhibitory concentration (MIC) of 62.5 µg/ml against P. aeruginosa.[4][6] This compound also showed antifungal effects on C. albicans and C. glabrata comparable to the standard drug ketoconazole.[4][6]

Another investigation into aminonaphthols incorporated with indole derivatives found that compounds 4n and 4q displayed excellent antimicrobial activities with an MIC value of 8 µg/mL against the tested strains.[2] Furthermore, some novel thiazolidinone derivatives with a nitronaphthylamine substituent showed antibacterial activity against S. aureus and B. subtilis similar to aminopenicillins.[7]

Quantitative Antimicrobial Activity Data

| Compound/Derivative | Microorganism | Activity Metric | Value (µg/mL) | Reference |

| 2-(4-methylpiperidine-1-yl)-4-(naphthalene-2-yl) thiazole (5b) | P. aeruginosa | MIC | 62.5 | [4][6] |

| Aminonaphthols with Indole (4n, 4q) | Tested Strains | MIC | 8 | [2] |

| Thiazolidinone derivatives with nitronaphthylamine | S. aureus, B. subtilis | MIC | 0.4 - 1000 | [7] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a specific cell density (e.g., 5 x 10⁵ CFU/mL).

-

Serial Dilution of Compounds: The aminonaphthalene derivatives are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are also included.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Broth Microdilution Workflow for MIC Determination

Antioxidant Activity: Quenching Damaging Free Radicals

Certain aminonaphthalene derivatives have also been investigated for their antioxidant properties, which are crucial for combating oxidative stress implicated in various diseases. These compounds can act as radical scavengers or metal chelators.

In a study of aminonaphthols with indole moieties, compound 4e demonstrated the highest radical scavenging and ferric ions reducing antioxidant power activities.[2] Compounds 4b , 4h , and 4k from the same series showed good metal chelating activity.[2]

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for evaluating the radical scavenging activity of compounds.

-

Preparation of DPPH Solution: A fresh solution of DPPH in a suitable solvent (e.g., methanol) is prepared to a specific concentration (e.g., 0.1 mM).

-

Reaction Mixture: Different concentrations of the aminonaphthalene derivatives are mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solutions is measured at approximately 517 nm using a spectrophotometer.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

EC50 Determination: The EC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, can be determined from the dose-response curve.

DPPH Radical Scavenging Assay Workflow

Proposed Mechanism of Action: A Simplified Overview

Based on the available literature, a simplified signaling pathway for the anticancer activity of certain aminonaphthalene derivatives can be proposed. The inhibition of key proteins such as CDK2, a crucial regulator of the cell cycle, can lead to cell cycle arrest. Simultaneously, the inhibition of survival signals and the induction of reactive oxygen species (ROS) can trigger the intrinsic apoptotic pathway, ultimately leading to programmed cell death.

Proposed Anticancer Signaling Pathway

Conclusion

Novel aminonaphthalene derivatives represent a versatile and promising class of compounds with significant potential for the development of new therapeutic agents. Their demonstrated anticancer, antimicrobial, and antioxidant activities, coupled with the amenability of the naphthalene scaffold to chemical modification, provide a strong foundation for further research. The data and protocols presented in this guide are intended to serve as a valuable resource for scientists and researchers dedicated to advancing the discovery and development of next-generation pharmaceuticals. Continued exploration of the structure-activity relationships and mechanisms of action of these compounds will be crucial in unlocking their full therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Biological Evaluation of Aminonaphthols Incorporated Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of novel asymmetric naphthalene diimide derivatives as anticancer agents depending on ROS generation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alliedacademies.org [alliedacademies.org]

- 5. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00987H [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and antimicrobial properties of naphthylamine derivatives having a thiazolidinone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacology of 2-Amino-1,2-dihydronaphthalene

Disclaimer: The compound "2-Amino-1-butylnaphthalene" as specified in the topic query does not correspond to a well-characterized pharmacological agent in the scientific literature. This guide focuses on the closely related and well-studied compound, 2-Amino-1,2-dihydronaphthalene (2-ADN) , a potent central nervous system stimulant. It is presumed that this is the compound of interest for this technical overview.

Introduction

2-Amino-1,2-dihydronaphthalene (2-ADN) is a rigid analogue of amphetamine and phenylisobutylamine.[1][2] As a conformationally restricted amphetamine analogue, it serves as a valuable tool in neuropharmacological research to probe the structural requirements for ligand interaction with monoamine transporters. This document provides a comprehensive overview of the pharmacology of 2-ADN, intended for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of 2-ADN is presented in Table 1.

Table 1: Physicochemical Properties of 2-Amino-1,2-dihydronaphthalene

| Property | Value | Reference |

| IUPAC Name | 1,2-dihydronaphthalen-2-amine | [3] |

| Synonyms | 2-ADN, 2-ADHN | [3] |

| Molecular Formula | C₁₀H₁₁N | [3] |

| Molecular Weight | 145.20 g/mol | [3] |

| CAS Number | 79605-60-0 | [3] |

| Stereochemistry | Racemic, with R-(+) and S-(-) enantiomers | [2] |

Pharmacodynamics: Mechanism of Action

The primary mechanism of action of 2-ADN is the induction of monoamine release, particularly dopamine (DA) and norepinephrine (NE), from presynaptic nerve terminals. This is characteristic of an indirect sympathomimetic agent. The stimulant effects of 2-ADN are antagonized by pretreatment with reserpine, which depletes vesicular stores of monoamines, and by alpha-methyl-p-tyrosine, an inhibitor of catecholamine synthesis.[2] This strongly suggests that the pharmacological activity of 2-ADN is dependent on the presence of endogenous catecholamines.

Caption: Proposed mechanism of action for 2-ADN.

In Vivo Pharmacology

Locomotor Activity

In mice, racemic 2-ADN produces a dose-dependent increase in locomotor activity. It is approximately one-fourth as potent as (+)-amphetamine in this regard.[2] The stimulant effect is stereoselective, with the S-(-) isomer being the active enantiomer.[2]

Drug Discrimination

In drug discrimination studies in rats, 2-ADN substitutes for (+)-amphetamine, indicating that it produces similar interoceptive cues. This further supports its classification as an amphetamine-like stimulant.[4]

Table 2: Summary of In Vivo Pharmacological Effects of 2-ADN

| Assay | Species | Key Findings | Reference(s) |

| Locomotor Activity | Mouse | Racemic 2-ADN is ~1/4 as potent as (+)-amphetamine. The S-(-) isomer is responsible for the stimulant effects. | [2] |

| Drug Discrimination | Rat | 2-ADN substitutes for (+)-amphetamine. | [4] |

Experimental Protocols

Locomotor Activity Assessment in Mice

This protocol is a generalized procedure for assessing the stimulant effects of a novel compound like 2-ADN.

-

Animals: Male Swiss-Webster mice, housed in groups with a 12-hour light/dark cycle, with ad libitum access to food and water.

-

Apparatus: Automated locomotor activity chambers equipped with infrared photobeams to detect horizontal and vertical movements.

-

Habituation: Prior to drug administration, mice are habituated to the test chambers for a period of 30-60 minutes to allow exploratory behavior to subside.

-

Drug Administration: 2-ADN is dissolved in a suitable vehicle (e.g., saline) and administered via intraperitoneal (i.p.) injection at various doses. A control group receives the vehicle alone.

-

Data Collection: Immediately after injection, mice are placed in the activity chambers, and locomotor activity (e.g., beam breaks) is recorded continuously for a specified period (e.g., 60-120 minutes).

-

Data Analysis: The total locomotor activity counts are averaged for each treatment group and compared using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine dose-dependent effects.

Caption: Experimental workflow for locomotor activity assessment.

Drug Discrimination in Rats

This protocol outlines a standard two-lever drug discrimination procedure.

-

Animals: Male Sprague-Dawley rats, maintained on a restricted diet to motivate responding for food rewards.

-

Apparatus: Standard operant conditioning chambers equipped with two response levers and a food pellet dispenser.

-

Training:

-

Rats are trained to press one lever ("drug lever") for food reinforcement following an injection of a known stimulant (e.g., (+)-amphetamine).

-

On alternate days, they are trained to press the other lever ("saline lever") for food reinforcement following an injection of saline.

-

Training continues until the rats reliably select the correct lever based on the injection they received.

-

-

Substitution Testing:

-

Once trained, rats are administered various doses of the test compound (2-ADN) and placed in the operant chamber.

-

The percentage of responses on the drug-appropriate lever is measured.

-

Full substitution is considered to have occurred if the majority of responses are on the drug lever.

-

-

Data Analysis: A dose-response curve is generated to determine the potency of 2-ADN in producing amphetamine-like discriminative stimulus effects.

Conclusion

2-Amino-1,2-dihydronaphthalene is a potent, stereoselective central nervous system stimulant that acts as an indirect sympathomimetic agent. Its pharmacology is consistent with that of a monoamine releasing agent, primarily affecting dopamine and norepinephrine systems. While specific in vitro data on its interaction with monoamine transporters is lacking, its in vivo profile strongly supports this mechanism. 2-ADN remains a significant tool for understanding the structure-activity relationships of amphetamine-like stimulants. Further research is warranted to fully elucidate its molecular interactions with DAT, NET, and SERT.

References

- 1. Striatal binding of 2-amino-6,7-[3H]dihydroxy-1,2,3,4-tetrahydronaphthalene to two dopaminergic sites distinguished by their low and high affinity for neuroleptics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A new, potent, conformationally restricted analogue of amphetamine: 2-amino-1,2-dihydronaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Amino-1,2-dihydronaphthalene | C10H11N | CID 133605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Amino-1,2-dihydronaphthalene - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for 2-Amino-1-butylnaphthalene Derivatives in Medicinal Chemistry

Disclaimer: Direct experimental data for 2-Amino-1-butylnaphthalene is limited in publicly available scientific literature. The following application notes and protocols are based on the well-studied analogous compound class, 2-aminotetralins, which share a core structural motif and are known to possess significant activity at various biological targets. Researchers should consider these as a starting point for the investigation of this compound and its derivatives.

Introduction

The naphthalene scaffold is a versatile platform in medicinal chemistry, with numerous derivatives approved as therapeutics for a wide range of conditions, including cancer, inflammation, and infectious diseases. The introduction of an aminoalkyl chain, as in this compound, creates a pharmacophore with the potential to interact with various biological targets, particularly G protein-coupled receptors (GPCRs) and monoamine transporters. Structurally related 2-aminotetralin derivatives are well-documented as potent modulators of dopaminergic and serotonergic pathways, suggesting similar potential for this compound.[1][2][3][4]

These application notes provide a comprehensive overview of the potential therapeutic applications, synthesis, and biological evaluation of this compound and its analogs for researchers in drug discovery and development.

Potential Therapeutic Applications

Based on the pharmacology of structurally similar 2-aminotetralin derivatives, this compound could be investigated for the following therapeutic areas:

-

Central Nervous System (CNS) Disorders: As analogs of potent dopamine and serotonin receptor ligands, these compounds may have applications in treating Parkinson's disease, depression, anxiety, and schizophrenia.[2][3][4]

-

Antifungal Agents: Novel 2-aminotetralin derivatives have been synthesized and shown to possess antifungal activity, suggesting a potential avenue of investigation for this compound.[5]

-

Anticancer Agents: The naphthalene core is present in many anticancer agents. The addition of an aminoalkyl chain could lead to interactions with targets relevant to cancer progression.[6]

Experimental Protocols

General Synthesis of 2-Amino-1-alkylnaphthalene Derivatives

A general synthetic route to 2-amino-1-alkylnaphthalene derivatives can be adapted from established methods for related compounds. A plausible retro-synthetic analysis is depicted below.

Caption: Retrosynthetic analysis for this compound.

Protocol for a Reductive Amination Approach (Analogous to 2-Aminotetralin Synthesis):

This protocol describes a potential biocatalytic approach using an imine reductase (IRED), which has been successfully applied to the synthesis of chiral 2-aminotetralin derivatives.[2]

Materials:

-

1-Tetralone (or a suitable naphthalene precursor)

-

Butylamine

-

Imine Reductase (IRED) enzyme

-

NAD(P)H cofactor

-

Glucose dehydrogenase (for cofactor regeneration)

-

Glucose

-

Potassium phosphate buffer (pH 7.5)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 1-tetralone (1.0 mmol) in potassium phosphate buffer (10 mL, 100 mM, pH 7.5), add butylamine (1.2 mmol).

-

Add NAD(P)H (0.02 mmol), glucose (1.1 mmol), and glucose dehydrogenase (5 mg).

-

Initiate the reaction by adding the IRED enzyme (10 mg).

-

Stir the reaction mixture at 30 °C for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, extract the reaction mixture with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired this compound analog.

In Vitro Biological Evaluation: Receptor Binding Assay

This protocol outlines a general procedure for evaluating the binding affinity of this compound derivatives to a specific GPCR target, for example, the serotonin 5-HT2A receptor.

Materials:

-

Cell membranes expressing the human 5-HT2A receptor

-

Radioligand (e.g., [3H]ketanserin)

-

Test compound (this compound derivative)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding control (e.g., spiperone)

-

Scintillation cocktail

-

Scintillation counter

-

96-well filter plates

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well filter plate, add the assay buffer, cell membranes, and either the test compound, buffer (for total binding), or non-specific binding control.

-

Initiate the binding reaction by adding the radioligand.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Terminate the incubation by rapid filtration through the filter plate, followed by washing with ice-cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Quantify the bound radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of the test compound by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Quantitative Data Summary

As no direct quantitative data for this compound was found, the following table presents representative data for analogous 2-aminotetralin derivatives to illustrate the type of data that should be generated.

| Compound | Target Receptor | Assay Type | IC50 / Ki (nM) | Reference |

| (2S,4R)-4-Phenyl-2-(dimethylamino)tetralin | 5-HT2A | Binding Affinity (Ki) | 5.2 | [3] |

| (2S,4R)-4-Phenyl-2-(dimethylamino)tetralin | 5-HT2C | Binding Affinity (Ki) | 10.3 | [3] |

| (2S,4R)-4-Phenyl-2-(dimethylamino)tetralin | H1 | Binding Affinity (Ki) | >10,000 | [3] |

| Derivative 10a (a 2-aminotetralin analog) | Candida albicans | Antifungal (MIC) | 0.25 µg/mL | [5] |

| Derivative 12a (a 2-aminotetralin analog) | Candida albicans | Antifungal (MIC) | 0.125 µg/mL | [5] |

Signaling Pathways and Mechanisms of Action

The likely mechanism of action for this compound derivatives, based on their structural similarity to 2-aminotetralins, involves modulation of monoaminergic signaling pathways. For instance, interaction with serotonin receptors like 5-HT2A or dopamine receptors like D2 would initiate downstream signaling cascades.

Caption: Plausible GPCR signaling pathway for a this compound derivative.

This diagram illustrates a potential signaling cascade initiated by the binding of a this compound derivative to a Gq-coupled receptor, leading to the activation of Phospholipase C (PLC) and subsequent downstream signaling through IP3 and DAG, ultimately resulting in a cellular response.

Structure-Activity Relationships (SAR)

Based on studies of 4-phenyl-2-aminotetralin derivatives, the following SAR points can be inferred and would be valuable to investigate for this compound analogs[3]:

-

Stereochemistry: The stereochemistry at the amino and substituted positions can significantly impact receptor affinity and selectivity.

-

Substituents on the Naphthalene Ring: The position and nature of substituents on the aromatic ring can modulate binding affinity and functional activity.

-

N-alkylation of the Amino Group: The nature of the alkyl group on the nitrogen atom can influence potency and selectivity.

Conclusion

While direct data on this compound is scarce, the extensive research on the closely related 2-aminotetralins provides a strong foundation for its exploration in medicinal chemistry. The protocols and potential applications outlined here offer a roadmap for researchers to synthesize, evaluate, and develop novel therapeutic agents based on the this compound scaffold. Further investigation is warranted to elucidate the specific pharmacological profile of this compound class and its potential for drug development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular and Behavioral Pharmacology of Novel 2-Aminotetralin Derivatives Targeting Serotonin G Protein-Coupled Receptors - ProQuest [proquest.com]

- 4. 2-Aminotetralin - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Buy 1-{[(Butan-2-yl)amino]methyl}naphthalen-2-ol | 1019500-37-8 [smolecule.com]

Application Notes and Protocols: 2-Amino-1-butylnaphthalene as a Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are proposed based on the known properties of the parent compound, 2-aminonaphthalene, and related naphthalene-based fluorescent probes. To date, there is a lack of specific published experimental data for 2-Amino-1-butylnaphthalene. The provided data and protocols should therefore be considered as a theoretical guide for potential applications and would require experimental validation.

Introduction

This compound is a derivative of 2-aminonaphthalene, a well-known fluorescent molecule. The introduction of a butyl group at the 1-position of the naphthalene ring is expected to enhance the hydrophobicity of the compound, making it a promising candidate for probing nonpolar environments, such as lipid bilayers in cell membranes and the hydrophobic pockets of proteins. The amino group at the 2-position is the primary determinant of its fluorescent properties, which are often sensitive to the polarity of the local environment. This solvatochromic behavior, where the emission spectrum shifts in response to solvent polarity, is a key feature for its application as a fluorescent probe.

Proposed Photophysical Properties

The photophysical properties of this compound are anticipated to be similar to those of 2-aminonaphthalene, with some modifications due to the presence of the C1-butyl group. The butyl group may cause a slight red-shift in the excitation and emission spectra due to its electron-donating inductive effect and potential steric interactions influencing the chromophore.

Table 1: Photophysical Data of 2-Aminonaphthalene (for reference)

| Property | Value | Solvent |

| Absorption Wavelength (λabs) | 239 nm | Acetonitrile |

| Molar Extinction Coefficient (ε) | 53,700 M⁻¹cm⁻¹ at 239 nm | Acetonitrile |

| Emission Wavelength (λem) | ~350 - 450 nm (solvent dependent) | Various |

| Quantum Yield (ΦF) | 0.91 | Acetonitrile |

Table 2: Predicted Photophysical Properties of this compound

| Property | Predicted Value | Notes |

| Excitation Wavelength (λex) | ~330 - 350 nm | Expected to be in the UVA range, with a slight red-shift compared to 2-aminonaphthalene. |

| Emission Wavelength (λem) | ~380 - 500 nm | Highly dependent on solvent polarity. A significant Stokes shift is expected. |

| Quantum Yield (ΦF) | Moderate to High | Likely to be high in non-polar solvents and lower in polar, protic solvents due to quenching mechanisms. |

| Solvatochromism | Positive | A bathochromic (red) shift in emission is expected with increasing solvent polarity.[1] |

| Lipophilicity (LogP) | > 2.3 (of 2-aminonaphthalene) | The butyl group will significantly increase the hydrophobicity, facilitating partitioning into lipid membranes. |

Potential Applications

-

Membrane Polarity and Fluidity Probe: The hydrophobic nature of this compound would allow it to readily intercalate into lipid membranes.[2][3][4][5] Changes in the local membrane environment, such as alterations in lipid packing and hydration, would be reflected in shifts in its fluorescence emission spectrum and quantum yield.

-

Protein-Ligand Binding Studies: This probe could be used to study the hydrophobic binding pockets of proteins. Upon binding to a hydrophobic site, a blue-shift in its emission and an increase in fluorescence intensity are expected.

-

Bioimaging: Its potential for environment-sensitive fluorescence makes it a candidate for live-cell imaging to visualize lipid rafts, and monitor changes in membrane properties during cellular processes like apoptosis or drug interactions.[5]

Signaling Pathway and Experimental Workflow Visualization

Experimental Protocols

Protocol 1: Synthesis of this compound

A plausible synthetic route for this compound would be the reductive amination of 1-tetralone followed by dehydrogenation, or direct alkylation of 2-aminonaphthalene. A general procedure for the synthesis of related 1-amidoalkyl-2-naphthols involves a one-pot, multi-component reaction of an aldehyde, 2-naphthol, and an amide or nitrile.[6][7][8][9][10]

Materials:

-

2-Naphthol

-

Butyraldehyde

-

Acetonitrile

-

Catalyst (e.g., p-toluenesulfonic acid, tetrachlorosilane)

-

Solvent (e.g., ethanol, or solvent-free conditions)

-

Standard glassware for organic synthesis

Procedure (General Outline):

-

To a solution of 2-naphthol and butyraldehyde in the chosen solvent, add the catalyst.

-

Add acetonitrile to the reaction mixture.

-

Stir the reaction at room temperature or under reflux for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and extract the product with a suitable organic solvent.

-

Purify the crude product by column chromatography or recrystallization to obtain the corresponding amidoalkyl naphthol, which can then be hydrolyzed to the desired amine.

Protocol 2: Characterization of Solvatochromic Properties

Objective: To determine the effect of solvent polarity on the fluorescence emission of this compound.

Materials:

-

Stock solution of this compound in a non-polar solvent (e.g., 1 mM in cyclohexane).

-

A series of solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetone, ethanol, water).

-

Quartz cuvettes.

-

Spectrofluorometer.

Procedure:

-

Prepare a series of dilute solutions (e.g., 1 µM) of the probe in each of the selected solvents.

-

For each solution, record the absorbance spectrum to determine the absorption maximum (λabs).

-

Set the excitation wavelength of the spectrofluorometer to the determined λabs for each solvent.

-

Record the fluorescence emission spectrum for each solution.

-

Plot the emission maximum (λem) as a function of the solvent polarity parameter (e.g., Lippert-Mataga plot).

Protocol 3: Live-Cell Imaging of Cell Membranes

Objective: To visualize and monitor the plasma membrane of living cells using this compound.

Materials:

-

Cultured cells grown on glass-bottom dishes or coverslips.

-

Stock solution of this compound (e.g., 1 mM in DMSO).

-

Cell culture medium.

-

Phosphate-buffered saline (PBS).

-

Fluorescence microscope with appropriate filter sets for UVA excitation and blue/green emission.

Procedure:

-

Prepare a working solution of the probe in cell culture medium (e.g., 1-10 µM).

-

Wash the cultured cells once with pre-warmed PBS.

-

Incubate the cells with the probe-containing medium for 15-30 minutes at 37°C.[11]

-

Wash the cells three times with fresh, pre-warmed culture medium or PBS to remove any unbound probe.[11]

-

Mount the dish or coverslip on the fluorescence microscope stage.

-

Acquire images using the appropriate excitation and emission channels.

-

Analyze the images for localization of the probe and changes in fluorescence intensity or spectral properties under different experimental conditions (e.g., after drug treatment).[11]

Safety Precautions

2-Aminonaphthalene, the parent compound, is a known carcinogen.[12][13] While the toxicological properties of this compound are unknown, it should be handled with extreme caution. Always use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, and work in a well-ventilated fume hood. Dispose of all waste containing the compound according to institutional guidelines for hazardous materials.

References

- 1. Solvatochromism - Wikipedia [en.wikipedia.org]

- 2. Fluorescent probes used to monitor membrane interfacial polarity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Fluorescent Lipids Probes and Cell Membrane Stains Products: R&D Systems [rndsystems.com]

- 5. Fluorescent Probes for Lipid Membranes: From the Cell Surface to Organelles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New Method for Preparation of 1-Amidoalkyl-2-Naphthols via Multicomponent Condensation Reaction Utilizing Tetrachlorosilane under Solvent Free Conditions [scirp.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ajgreenchem.com [ajgreenchem.com]

- 11. abdullahfarhan.com [abdullahfarhan.com]

- 12. 2-Naphthylamine - Wikipedia [en.wikipedia.org]

- 13. 2-Naphthylamine | C10H9N | CID 7057 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Enigmatic Role of 2-Amino-1-butylnaphthalene in Organic Synthesis: An Overview of Related Scaffolds

Despite a thorough investigation into the applications of 2-Amino-1-butylnaphthalene in organic synthesis, specific and detailed information regarding its direct use remains elusive in publicly accessible scientific literature. This suggests that this compound may be a novel or highly specialized compound with limited current applications, or it may be referred to by alternative nomenclature. However, by examining the broader classes of compounds to which it belongs—aminotetralins and naphthalene-based chiral molecules—we can infer its potential utility and applications in modern organic synthesis.

The core structure of this compound is a substituted aminotetralin, a hydrogenated derivative of aminonaphthalene. Aminotetralin scaffolds are recognized as "privileged structures" in medicinal chemistry due to their prevalence in biologically active compounds. These frameworks are key components in the synthesis of pharmaceuticals and agrochemicals. For instance, derivatives of 2-aminotetralin are being explored for their potential in developing novel therapeutic agents.

Furthermore, the naphthalene moiety, a key feature of this compound, is a cornerstone in the design of chiral ligands and auxiliaries for asymmetric catalysis. The rigidity and steric bulk of the binaphthyl structure, for example, are instrumental in creating a chiral environment that can effectively control the stereochemical outcome of a reaction. This is crucial in the pharmaceutical industry, where the chirality of a molecule can determine its efficacy and safety.

Potential Applications Based on Structural Analogs

Given the structural characteristics of this compound, its potential applications can be hypothesized in the following areas:

-

Asymmetric Synthesis: The chiral center at the butyl-substituted carbon, in conjunction with the amino group and the naphthalene ring, makes this compound a candidate for use as a chiral auxiliary or ligand. In asymmetric synthesis, a chiral auxiliary is a temporarily incorporated chemical compound that directs the stereoselective formation of a new stereocenter. The auxiliary is then removed to yield the desired enantiomerically pure product. Naphthalene-based structures are well-established in this role.

-

Medicinal Chemistry: The aminotetralin core is a versatile scaffold for the synthesis of novel drug candidates. The specific substitution pattern of this compound could be explored for its interaction with various biological targets. The development of structurally diverse 2-aminotetralin scaffolds is an active area of research.[1]

-

Catalysis: Derivatives of aminonaphthalenes have been used to create ligands for transition metal catalysts. These catalysts can be employed in a variety of organic transformations, including cross-coupling reactions and hydrogenations. The electronic and steric properties of this compound could be tuned to develop novel catalysts with unique reactivity and selectivity.

General Experimental Workflow

While a specific protocol for this compound is not available, a general workflow for the application of a new chiral ligand in an asymmetric reaction can be outlined. This serves as a logical framework for researchers looking to explore the potential of this and similar molecules.

Figure 1. A generalized experimental workflow for the application of a novel chiral ligand in asymmetric catalysis.

Conclusion

While direct, detailed application notes and protocols for this compound are not currently available in the surveyed literature, its structural components suggest significant potential in the fields of asymmetric synthesis and medicinal chemistry. Researchers interested in this molecule would likely need to engage in foundational research to establish its synthetic utility and catalytic activity. The exploration of related aminotetralin and naphthalene-based scaffolds provides a strong starting point for such investigations. Further research into the synthesis and reactivity of this compound is warranted to fully uncover its potential contributions to organic synthesis.

References

Application Notes and Protocols for the In Vitro Characterization of 2-Amino-1-butylnaphthalene

Disclaimer: Extensive literature searches did not yield specific in vitro studies, quantitative data, or established protocols for the compound "2-Amino-1-butylnaphthalene." This suggests that it may be a novel or not widely researched chemical entity. The following application notes and protocols are therefore provided as a general framework for the in vitro characterization of a novel aminonaphthalene derivative, based on standard methodologies used for similar compounds. These protocols should be adapted and optimized by the end-user.

Introduction

This compound is a derivative of the aminonaphthalene scaffold, a chemical moiety present in a variety of biologically active molecules. The introduction of a butyl group at the 1-position and an amino group at the 2-position of the naphthalene ring suggests potential for interaction with biological systems. In vitro evaluation is a critical first step in elucidating the pharmacological and toxicological profile of such a novel compound. This document outlines a series of recommended in vitro assays to assess the cytotoxic effects, potential receptor interactions, and impact on intracellular signaling pathways of this compound.

Data Presentation

While no specific quantitative data for this compound is available, the following table outlines the types of data that would be generated from the proposed experimental protocols. This structured format is recommended for the presentation of experimental findings for clear comparison and interpretation.

| Assay Type | Cell Line(s) | Parameter(s) Measured | Endpoint(s) |

| Cytotoxicity | e.g., HEK293, HepG2, A549 | Cell Viability, Cell Proliferation | IC₅₀ |

| Receptor Binding | e.g., CHO-K1 (expressing target receptor) | Radioligand Displacement | Kᵢ |